(R)-3-Amino-3-(3-isopropylphenyl)propanoic acid
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Overview
Description
(3R)-3-Amino-3-[3-(methylethyl)phenyl]propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a phenyl group substituted with a methylethyl group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-[3-(methylethyl)phenyl]propanoic acid can be achieved through several synthetic routes. One common method involves the use of chiral catalysts to ensure the correct stereochemistry. The process typically starts with the preparation of the corresponding aldehyde, followed by a reductive amination reaction to introduce the amino group. The final step involves the oxidation of the intermediate to form the propanoic acid moiety.
Industrial Production Methods
Industrial production of (3R)-3-amino-3-[3-(methylethyl)phenyl]propanoic acid often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Amino-3-[3-(methylethyl)phenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically require catalysts such as aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the carboxylic acid group can produce alcohols or aldehydes.
Scientific Research Applications
(3R)-3-Amino-3-[3-(methylethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a neurotransmitter analog.
Industry: It is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-[3-(methylethyl)phenyl]propanoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an agonist or antagonist at certain receptors, influencing neurotransmission and cellular signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: Similar in structure but lacks the amino group.
3-(3,4-Dihydroxyphenyl)propanoic acid: Contains additional hydroxyl groups on the phenyl ring.
3-(3-Isopropylphenyl)propanoic acid: Similar structure with an isopropyl group instead of a methylethyl group.
Uniqueness
(3R)-3-Amino-3-[3-(methylethyl)phenyl]propanoic acid is unique due to its specific stereochemistry and the presence of both an amino group and a methylethyl-substituted phenyl group. This combination of functional groups and stereochemistry imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C12H17NO2 |
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Molecular Weight |
207.27 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-propan-2-ylphenyl)propanoic acid |
InChI |
InChI=1S/C12H17NO2/c1-8(2)9-4-3-5-10(6-9)11(13)7-12(14)15/h3-6,8,11H,7,13H2,1-2H3,(H,14,15)/t11-/m1/s1 |
InChI Key |
XYKOHTAQVPCTEE-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)C1=CC(=CC=C1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(CC(=O)O)N |
Origin of Product |
United States |
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